

Cy2-SE (Iodine): A Comprehensive Technical Guide for Labeling Biomolecules

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Compound of Interest

Compound Name: Cy2-SE (iodine)

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This technical guide provides an in-depth overview of **Cy2-SE (iodine)**, a cyanine-based fluorescent dye widely utilized in biological research and drug development for the covalent labeling of proteins, antibodies, and other biomolecules. This document details its chemical structure, physicochemical properties, a comprehensive experimental protocol for protein labeling, and the underlying reaction mechanism.

Core Concepts: Chemical Structure and Properties

Cy2-SE (iodine), also known as Cyanine2 Succinimidyl Ester (iodine), is an amine-reactive fluorescent probe. The core structure consists of two nitrogen-containing heterocyclic rings linked by a polymethine bridge, characteristic of cyanine dyes. The succinimidyl ester (SE) group provides the reactivity towards primary amines, while the iodide serves as the counterion.

Chemical Structure:

Physicochemical and Fluorescent Properties:

The following table summarizes the key quantitative data for **Cy2-SE (iodine)**.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₀ IN ₃ O ₆	[1]
Molecular Weight	643.47 g/mol	[1]
CAS Number	186205-33-4	[1]
Excitation Maximum (λ _{ex})	~492 nm	[2]
Emission Maximum (λ _{em})	~510 nm	
Appearance	Solid	[1]
Solubility	Soluble in DMSO and DMF	
Molar Extinction Coefficient (ε)	Cyanine dyes typically have high extinction coefficients, often exceeding 100,000 cm ⁻¹ M ⁻¹ .	[3]
Quantum Yield (Φ)	The quantum yield of cyanine dyes can be influenced by their environment. For comparison, the quantum yields of Cy3 and Cy5 have been reported to be around 0.24 and 0.20, respectively.	[4]

Mechanism of Action: Amine-Reactive Labeling

Cy2-SE is an amine-reactive dye, meaning it specifically reacts with primary amines (-NH₂) present on target biomolecules.[5] In proteins, these primary amines are found at the N-terminus and on the side chain of lysine residues.

The labeling reaction involves the nucleophilic attack of the unprotonated primary amine on the succinimidyl ester group of the Cy2 dye. This results in the formation of a stable amide bond, covalently linking the dye to the protein, and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.

Experimental Protocol: Protein Labeling with Cy2-SE (Iodine)

This section provides a detailed methodology for the covalent labeling of a protein, such as an antibody, with **Cy2-SE (iodine)**.

Materials

- Protein sample (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
- **Cy2-SE (iodine)**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

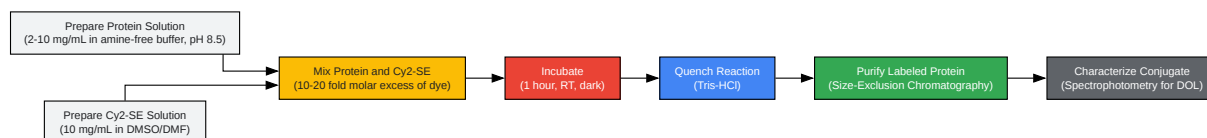
Procedure

- Protein Preparation:
 - Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.
- Dye Preparation:
 - Immediately before use, dissolve the **Cy2-SE (iodine)** in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
- Calculation of Dye-to-Protein Molar Ratio:

- For optimal labeling, a molar excess of the dye to the protein is required. A typical starting point is a 10- to 20-fold molar excess of dye. The optimal ratio may need to be determined empirically for each specific protein.
- Labeling Reaction:
 - While gently vortexing, slowly add the calculated volume of the dissolved Cy2-SE to the protein solution.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Quenching of the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted dye.
 - Incubate for 30 minutes at room temperature.
- Purification of the Labeled Protein:
 - Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the fractions containing the labeled protein, which will be visually colored.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy2 (~492 nm).

Workflow Diagram

The following diagram illustrates the key steps in the protein labeling workflow.



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